molecular formula C20H18N2O B5323481 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol

2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol

Katalognummer B5323481
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: PULAXVJYWDVXKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as SCH 58261 and is a selective adenosine A2A receptor antagonist.

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol involves its selective antagonism of adenosine A2A receptors. This leads to increased dopamine release in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the inhibition of microglial activation, the reduction of oxidative stress, and the promotion of neurogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol in lab experiments is its selective antagonism of adenosine A2A receptors, which allows for more precise targeting of specific pathways. However, one limitation is that it may not be effective in all cases and may have limited efficacy in certain disease models.

Zukünftige Richtungen

There are several future directions for research on 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol, including:
1. Further investigation of its potential therapeutic applications in other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis.
2. Development of more potent and selective adenosine A2A receptor antagonists for improved therapeutic efficacy.
3. Investigation of the long-term effects of this compound on neurodegenerative disease progression.
4. Exploration of its potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease.
In conclusion, this compound is a promising compound that has shown potential in the treatment of various neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol involves several steps, including the condensation of 2-aminobenzimidazole with 1-naphthylacetic acid, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol has been used extensively in scientific research for its potential applications in the treatment of various diseases. It has been shown to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1-naphthalen-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-22-18-12-5-4-11-17(18)21-20(22)13-19(23)16-10-6-8-14-7-2-3-9-15(14)16/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULAXVJYWDVXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.